![molecular formula C12H16ClNO B1487873 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1479625-01-8](/img/structure/B1487873.png)
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Descripción general
Descripción
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol (1-CPC) is an organic compound with a cyclopentanone backbone and a chlorine-substituted aminomethyl group attached to the 1-position. It is a colorless liquid with a characteristic odor. 1-CPC is a compound of interest in the scientific community due to its potential applications in various areas of research.
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Anticonvulsant Enaminones
Research on the crystal structures of anticonvulsant enaminones, including compounds with chlorophenyl groups, highlights the importance of hydrogen bonding and molecular conformations in their biological activity. These studies provide insights into the structural aspects that could be relevant for the research applications of similar compounds, including "1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol" in the context of neurological disorders and drug design (Kubicki, Bassyouni, & Codding, 2000).
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes reveal their potential as anticancer drugs. These complexes demonstrate significant in vitro cytotoxicity against various human tumor cell lines. Such research underscores the potential pharmaceutical applications of structurally complex molecules, which may extend to compounds like "1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol" in cancer research (Basu Baul et al., 2009).
Chiral Auxiliaries in Biohydroxylation
The exploration of chiral auxiliaries in the biohydroxylation of unactivated methylene groups using Beauveria bassiana ATCC 7159 demonstrates the role of molecular chirality and microbial processes in chemical synthesis. This research can inform applications of similar cyclopentane-based compounds in asymmetric synthesis and biotransformation processes (Raadt et al., 2000).
Manganese(II and III)-Mediated Synthesis of Cyclic Peroxides
Investigations into the manganese-mediated synthesis of cyclic peroxides from alkenes and active methylene compounds indicate the utility of transition metal catalysis in organic synthesis, particularly for the formation of cyclic structures and peroxides. Such methodologies could be applicable to the synthesis and functionalization of compounds akin to "1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol," especially in the context of material science and synthetic chemistry (Qian et al., 1992).
Propiedades
IUPAC Name |
1-[(3-chloroanilino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUWYBXXLFNLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)
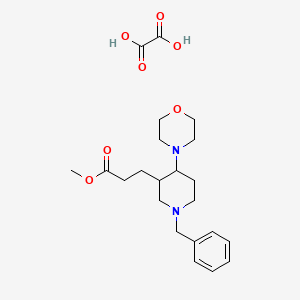
![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)
![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)
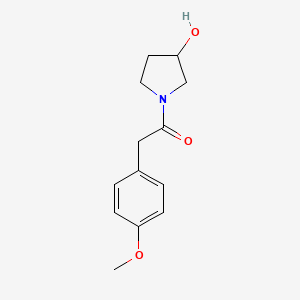
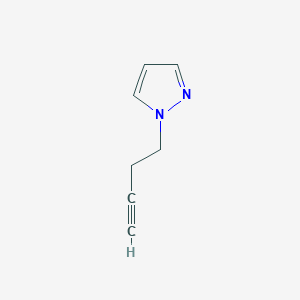
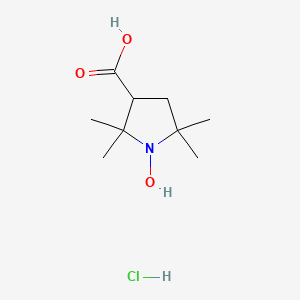
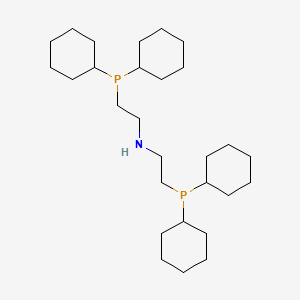
![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)
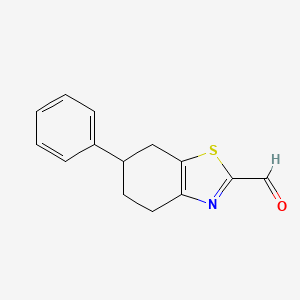
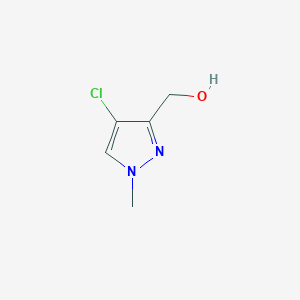
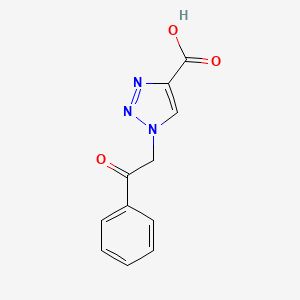
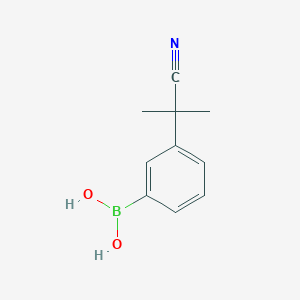
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)